4-Ethoxy-5,6-difluoroquinoline

Description

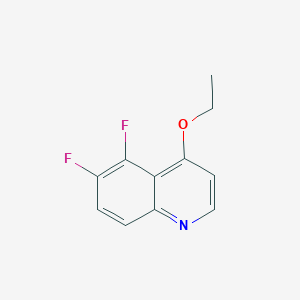

Structure

2D Structure

3D Structure

Properties

CAS No. |

117201-02-2 |

|---|---|

Molecular Formula |

C11H9F2NO |

Molecular Weight |

209.19 g/mol |

IUPAC Name |

4-ethoxy-5,6-difluoroquinoline |

InChI |

InChI=1S/C11H9F2NO/c1-2-15-9-5-6-14-8-4-3-7(12)11(13)10(8)9/h3-6H,2H2,1H3 |

InChI Key |

PBRORJHFTVUPML-UHFFFAOYSA-N |

SMILES |

CCOC1=C2C(=NC=C1)C=CC(=C2F)F |

Canonical SMILES |

CCOC1=C2C(=NC=C1)C=CC(=C2F)F |

Synonyms |

Quinoline, 4-ethoxy-5,6-difluoro- (9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Characterization of 4 Ethoxy 5,6 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. The resulting spectra offer a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-Ethoxy-5,6-difluoroquinoline, distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the protons of the ethoxy group are observed.

The aromatic region of the spectrum is of particular interest. The protons on the quinoline ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the heterocyclic ring.

The ethoxy group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet from coupling with the methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.68 | d | 1H | H-2 |

| 7.63 | d | 1H | H-3 |

| 8.21 – 8.15 | m | 1H | H-7 |

| 7.57 – 7.49 | m | 1H | H-8 |

| 4.52 | q | 2H | -OCH₂CH₃ |

| 1.48 | t | 3H | -OCH₂CH₃ |

Note: The chemical shifts and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument. The assignments are based on general principles and may require further 2D NMR analysis for unambiguous confirmation.

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization, the nature of their substituents, and their position within the molecule.

The carbons of the quinoline ring appear in the aromatic region of the spectrum. The carbons directly bonded to the fluorine atoms (C-5 and C-6) exhibit characteristic splitting patterns (doublets) due to carbon-fluorine coupling (¹JCF and ²JCF). The carbon attached to the ethoxy group (C-4) and the other aromatic carbons can also show smaller couplings to the fluorine atoms. The carbons of the ethoxy group appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 165.47 | C-4 |

| 151.77 | C-2 |

| 148.84 | C-8a |

| 142.57 | C-5 |

| 139.03 | C-6 |

| 133.81 | C-7 |

| 129.08 | C-8 |

| 126.16 | C-4a |

| 121.72 | C-3 |

| 62.07 | -OCH₂CH₃ |

| 14.25 | -OCH₂CH₃ |

Note: The assignments are based on established chemical shift ranges and may require confirmation through advanced NMR techniques.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-5 and C-6 positions. epo.orgdur.ac.uk

The chemical shifts of these signals, as well as the coupling between the two fluorine atoms (³JFF), provide valuable structural information. beilstein-journals.org The magnitude of the coupling constant can give insights into the relative spatial orientation of the fluorine atoms.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For instance, it would confirm the coupling between the H-2 and H-3 protons, and between the H-7 and H-8 protons on the quinoline ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or five decimal places. alevelchemistry.co.uknih.govbioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov For this compound (C₁₁H₉F₂NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉F₂NO |

| Calculated m/z ([M+H]⁺) | 210.0728 |

| Found m/z ([M+H]⁺) | 210.0725 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, with a molecular formula of C₁₁H₉F₂NO, the expected monoisotopic mass is approximately 209.06 g/mol . bldpharm.comchemsrc.com In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 210.07. This is because the nitrogen atom in the quinoline ring can be readily protonated.

The fragmentation pattern in ESI-MS can provide valuable structural information. While ESI is a soft ionization method, fragmentation can be induced by increasing the cone voltage. For this compound, potential fragmentation pathways could involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the quinoline ring structure. The presence of one nitrogen atom results in a molecular ion with an odd nominal mass, and its fragment ions can be either even or odd depending on the neutral species lost. msu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

For purity assessment of this compound, a single sharp peak would be expected in the gas chromatogram, indicating the presence of a single major component. The retention time of this peak is a characteristic property of the compound under the specific GC conditions. The mass spectrum corresponding to this peak would show the molecular ion and a characteristic fragmentation pattern, confirming the identity of the compound. Any additional peaks in the chromatogram would suggest the presence of impurities, which can then be identified by their respective mass spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. youtube.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. libretexts.org The presence of the quinoline ring, an aromatic system, would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the two fluorine atoms on the benzene (B151609) ring are expected to produce strong absorptions in the 1300-1000 cm⁻¹ region. The ethoxy group (-O-CH₂-CH₃) would show C-H stretching vibrations of the methyl and methylene groups in the 2980-2850 cm⁻¹ range and a characteristic C-O stretching band around 1250-1050 cm⁻¹. libretexts.org

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Alkyl C-H | Stretching | 2980-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1250-1050 |

| C-F | Stretching | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound, being a substituted quinoline, is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The quinoline ring system is a chromophore, and the presence of the ethoxy and difluoro substituents will influence the position and intensity of the absorption maxima. The ethoxy group, being an auxochrome with non-bonding electrons on the oxygen atom, can cause a red shift (bathochromic shift) of the absorption bands. The fluorine atoms can also influence the electronic transitions. Generally, quinoline and its derivatives exhibit strong absorption in the UV region.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the molecular structure of a compound in the solid state. mdpi.com For this compound, a suitable single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. univ-rennes.fr The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The SCXRD data would provide precise measurements of the bond lengths and angles within the this compound molecule. This includes the C-C, C-N, C-O, C-F, and C-H bond lengths, as well as the bond angles that define the geometry of the quinoline ring system and the conformation of the ethoxy group. The planarity of the quinoline ring and the orientation of the ethoxy substituent relative to the ring can be accurately determined.

Crystal System, Space Group, and Unit Cell Parameter Analysis

The analysis of the diffraction data also reveals the crystal system, space group, and unit cell parameters of the crystal lattice. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal. wikipedia.org There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal, including both the point group symmetry of the molecule and the translational symmetry of the lattice. The unit cell parameters consist of the lengths of the three axes of the unit cell (a, b, and c) and the angles between them (α, β, and γ). These parameters define the size and shape of the unit cell. For this compound, determining these crystallographic parameters is essential for a complete understanding of its solid-state structure and packing.

Intermolecular Interactions and Supramolecular Organization (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive analysis of the intermolecular interactions and supramolecular organization of this compound is currently hindered by the absence of publicly available single-crystal X-ray diffraction data. The determination of the precise three-dimensional arrangement of molecules within a crystal lattice is fundamental to detailing specific intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

In the absence of experimental crystallographic data for this compound, a theoretical discussion of potential intermolecular interactions can be put forward based on its molecular structure. The molecule possesses several features that could facilitate various non-covalent interactions, which are crucial in dictating its solid-state packing and, consequently, its physical properties.

Hydrogen Bonding: The quinoline nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, C–H···N interactions might be observed. Additionally, the oxygen atom of the ethoxy group is another potential hydrogen bond acceptor. While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H groups), weak C–H···O and C–H···F hydrogen bonds could play a role in the crystal packing. The aromatic and aliphatic C-H bonds could act as weak donors to the electronegative nitrogen, oxygen, and fluorine atoms.

π-π Stacking: The quinoline ring system is an extended aromatic moiety, making it a prime candidate for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent rings, are a significant driving force in the packing of aromatic molecules. The specific geometry of these stacks (e.g., parallel-displaced, T-shaped) would depend on the electronic distribution within the aromatic system, which is influenced by the fluorine and ethoxy substituents. The fluorine atoms, being electron-withdrawing, would modulate the quadrupole moment of the quinoline ring, thereby influencing the nature and strength of the π-π interactions.

Computational and Theoretical Investigations of 4 Ethoxy 5,6 Difluoroquinoline

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a view into the dynamic evolution of a molecular system, offering insights that are often inaccessible through experimental techniques alone. wikipedia.orgnih.gov In the context of drug discovery and materials science, MD simulations are instrumental in understanding the conformational dynamics of molecules, their interactions with the surrounding environment, and the thermodynamic and kinetic profiles of these processes. nih.govacs.org For a molecule such as 4-ethoxy-5,6-difluoroquinoline, MD simulations can elucidate its dynamic behavior in various environments, which is crucial for understanding its structure-activity relationships.

The dynamic behavior of quinoline (B57606) derivatives is a subject of significant research, with MD simulations being employed to study their interactions with biological targets and their conformational flexibility. nih.govmdpi.comnih.gov These simulations can reveal how the molecule adapts its shape, for instance, when binding to a protein, and how its substituents influence its dynamic properties. nih.gov

A key aspect of the dynamic behavior of this compound that can be investigated through MD simulations is the flexibility of its quinoline core and the attached ethoxy group. The simulations can track the rotational freedom of the ethoxy group and any conformational changes in the quinoline ring system. Such studies on similar aromatic compounds with alkyl chains have shown that the interplay between the rigid ring and the flexible tail can lead to complex structural and dynamic properties. rsc.orgresearchgate.net

Furthermore, MD simulations can provide detailed information about the interactions of this compound with solvent molecules, which is critical for understanding its solubility and transport properties. By simulating the molecule in an aqueous environment, for example, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. arabjchem.org The fluorine atoms on the quinoline ring are expected to influence the molecule's electrostatic potential and, consequently, its interactions with polar solvents.

The following table illustrates the types of parameters and simulation conditions that would be relevant for a molecular dynamics study of this compound in a water solvent, based on typical setups for similar small molecules. mdpi.comarabjchem.org

| Simulation Parameter | Value/Description |

| Force Field | CHARMM36, AMBER, or similar |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | One this compound molecule in a cubic box of water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns or longer |

| Ensemble | NPT (isothermal-isobaric) |

This table is representative of a typical setup for a molecular dynamics simulation and does not represent actual experimental data for this compound.

From such a simulation, various dynamic properties can be analyzed. For example, the root-mean-square deviation (RMSD) of the molecule's atoms can be calculated to assess its structural stability over time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are more flexible. For the ethoxy group, dihedral angle analysis can reveal its preferred conformations and the energy barriers between them.

The results from MD simulations can be further used to calculate important thermodynamic properties, such as the free energy of binding to a target protein or the potential of mean force for its transport across a membrane. These computational insights are invaluable for the rational design of new quinoline derivatives with improved properties. mdpi.com

The following table provides a hypothetical summary of results that could be obtained from a molecular dynamics simulation of this compound, based on findings for other quinoline derivatives. nih.govmdpi.com

| Analyzed Property | Hypothetical Finding | Implication |

| RMSD of Quinoline Core | Low values (e.g., < 1.5 Å) | The quinoline ring system is structurally stable. |

| RMSF of Ethoxy Group | Higher values compared to the ring | The ethoxy group exhibits significant flexibility. |

| Solvent Accessible Surface Area (SASA) | Moderate and stable | Consistent interaction with the solvent. |

| Radial Distribution Function (RDF) with Water | Peaks around fluorine and nitrogen atoms | These atoms are key sites for hydration. |

This table contains hypothetical data for illustrative purposes and is not based on actual simulation results for this compound.

Derivatization Strategies and Analogs of 4 Ethoxy 5,6 Difluoroquinoline

Substitution Reactions at Various Ring Positions

The quinoline (B57606) core, substituted with an activating ethoxy group and deactivating fluorine atoms, presents a complex landscape for substitution reactions. The electronic nature of the substituents and the inherent reactivity of the pyridine (B92270) and benzene (B151609) rings of the quinoline system dictate the feasibility and regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Quinoline Rings

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the difluorinated benzene portion of the molecule. In such reactions, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). The quinoline ring system itself is electron-withdrawing, which, combined with the two fluorine atoms, should activate the carbocyclic ring towards nucleophilic attack.

Generally, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic. The reaction would likely proceed via the addition of a nucleophile to the ring, followed by the elimination of a fluoride (B91410) ion. The regioselectivity of the attack (at C-5 vs. C-6) would be influenced by the combined electronic effects of the fused pyridine ring and the ethoxy group at C-4. It is anticipated that a variety of nucleophiles, such as amines, alkoxides, and thiolates, could be employed to displace one of the fluorine atoms, leading to a diverse range of 5- or 6-substituted quinoline derivatives.

Electrophilic Aromatic Substitution on the Quinoline System

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards electrophilic attack. researchgate.net Such reactions typically require harsh conditions and often result in substitution on the benzene ring (at positions 5 and 8) rather than the pyridine ring. researchgate.net

In the case of 4-Ethoxy-5,6-difluoroquinoline, the situation is further complicated. The two fluorine atoms are strongly deactivating substituents on the benzene ring. Conversely, the ethoxy group at the 4-position is an activating group. The interplay of these competing effects would determine the outcome of any electrophilic substitution. The directing influence of the substituents and the quinoline nitrogen would govern the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com However, the strongly deactivated nature of the fluorinated ring suggests that such reactions might be difficult to achieve with good selectivity and yield.

Modifications of the Ethoxy Group

The ethoxy group at the 4-position represents another key site for derivatization. One of the most common modifications for such an ether is O-dealkylation to yield the corresponding quinolin-4-one. This transformation can typically be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

The resulting 4-quinolinone is a versatile intermediate. Its tautomeric 4-hydroxyquinoline (B1666331) form can undergo various reactions. For instance, it can be re-alkylated with different alkyl halides to introduce a variety of alkoxy or aryloxy groups, allowing for the exploration of steric and electronic effects at this position. The hydroxyl group can also be converted into other functionalities, such as a triflate, which is an excellent leaving group for subsequent cross-coupling reactions to introduce carbon-based substituents.

Introduction of Diverse Functionalities for Structure-Activity Relationship (SAR) Studies on Analogous Compounds

The systematic introduction of diverse functional groups onto the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. SAR analysis helps in identifying the chemical features responsible for a compound's biological activity and in optimizing lead compounds. For quinoline-based compounds, which are prevalent in medicinal chemistry, SAR studies have been pivotal in developing drugs for various diseases. nih.govnih.gov

Key positions for modification on analogous fluoroquinolone structures often include:

C-7 Position: In the context of fluoroquinolone antibacterials, the substituent at the C-7 position is critical for potency and spectrum of activity. Introducing various cyclic amines (e.g., piperazine (B1678402), pyrrolidine) at this position has been a cornerstone of fluoroquinolone development.

N-1 Position: The substituent on the quinoline nitrogen (or more commonly, the N-1 position of a quinolone-4-one core) significantly influences antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl (B3062369), are often favored. nih.gov

C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, dramatically increasing antibacterial potency by affecting DNA gyrase binding and cell penetration. asm.org

The table below illustrates hypothetical SAR trends for fluoroquinolone analogs, demonstrating how modifications at different positions can impact biological activity.

| Compound Analog | Modification | Position | Observed SAR Trend |

| Analog A | Replacement of Fluorine with Chlorine | C-6 | Generally maintains or slightly reduces antibacterial potency. |

| Analog B | Addition of a piperazine ring | C-7 | Significantly enhances activity against Gram-negative bacteria. |

| Analog C | Addition of a cyclopropyl group | N-1 | Increases overall potency against DNA gyrase. |

| Analog D | Replacement of Fluorine with Methoxy | C-8 | Can reduce phototoxicity, a known side effect of some quinolones. nih.gov |

This table is illustrative and based on general SAR principles for the broader class of fluoroquinolones, not specific experimental data for this compound.

Heterocyclic Annulation and Scaffold Extension from the Quinoline Core

Heterocyclic annulation involves the fusion of a new ring onto the existing quinoline scaffold, leading to more complex polycyclic systems. Such scaffold extension can significantly alter the three-dimensional shape, electronic properties, and biological activity of the parent molecule.

Various synthetic strategies, often involving cascade or cycloaddition reactions, can be employed for this purpose. nih.govmdpi.com For instance, if a functional group like an amino or hydroxyl group were introduced onto the quinoline ring (e.g., via SNAr), it could serve as a handle for building a new heterocyclic ring. A common approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to construct the quinoline ring, and similar principles can be applied to extend it. rsc.org Depending on the reagents and the position of the reactive handles on the quinoline core, five- or six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur could be fused to the scaffold.

Role As a Synthetic Intermediate in Advanced Materials and Medicinal Chemistry Research

Precursor in the Synthesis of Functionalized Quinoline (B57606) Derivatives

No published synthetic routes have been found that utilize 4-Ethoxy-5,6-difluoroquinoline as a precursor for the creation of other functionalized quinoline derivatives. The reactivity of the ethoxy group or the fluoro-substituted benzene (B151609) ring of this specific molecule in further chemical transformations has not been documented.

Scaffold for Design and Development of Ligands for Protein Targets

Information regarding the use of this compound as a molecular scaffold for the design and development of ligands for specific protein targets is not available in the public domain. There are no studies detailing its binding affinity, structure-activity relationships (SAR), or its incorporation into molecules designed to interact with biological targets.

Utility in the Construction of Complex Polycyclic Systems

The application of this compound in the synthesis of more complex, fused polycyclic systems has not been reported. Methodologies such as annulation or cycloaddition reactions involving this specific compound are absent from the available chemical literature.

Application in the Synthesis of Specialized Chemical Building Blocks

There is no evidence to suggest that this compound is employed as a starting material for the synthesis of other specialized chemical building blocks. Its potential transformation into other reactive intermediates for use in organic synthesis remains an unexplored area in documented chemical research.

Conclusion and Future Research Directions

Summary of Current Research Status

A comprehensive review of the scientific literature reveals that 4-Ethoxy-5,6-difluoroquinoline is a novel compound that has not yet been synthesized or characterized. There are no published studies detailing its chemical properties, biological activity, or potential applications. The current body of knowledge is limited to the well-documented chemistry of the broader classes of quinolines, fluoroquinolines, and alkoxyquinolines. Therefore, the "current research status" of this compound is that it represents an uninvestigated area of chemical space.

Identification of Knowledge Gaps in the Literature

The primary and most significant knowledge gap is the complete lack of empirical data for this compound. This encompasses:

Synthesis: No established or optimized synthetic route to this specific molecule has been reported.

Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are unavailable.

Reactivity: The chemical reactivity of the compound, including its stability and susceptibility to various chemical transformations, has not been studied.

Biological Activity: There is no information regarding its potential pharmacological effects, including antimicrobial, anticancer, or other therapeutic activities.

Material Properties: Its potential for use in materials science, for example as an organic semiconductor or fluorescent probe, is unknown.

Proposed Future Experimental and Theoretical Research Avenues

To address the identified knowledge gaps, a multi-faceted research approach is proposed:

Experimental Research:

Synthetic Route Development: The initial focus should be on the development of a reliable and efficient synthesis of this compound. A potential starting point could be the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-5,6-difluoroquinoline, with sodium ethoxide. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be crucial.

Structural and Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized. This would involve:

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and high-resolution mass spectrometry to confirm the molecular structure.

Physical Properties Measurement: Determination of melting point, boiling point, and solubility in various solvents.

Crystallographic Analysis: X-ray crystallography to determine the solid-state structure, if suitable crystals can be obtained.

Biological Screening: A broad-based biological screening program should be initiated to explore the compound's potential therapeutic applications. This could include:

Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Assays: Evaluation of its cytotoxicity against various cancer cell lines.

Enzyme Inhibition Assays: Targeting specific enzymes known to be relevant in disease pathways.

Theoretical Research:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the compound's electronic structure, molecular geometry, and spectroscopic properties. These theoretical predictions can then be compared with experimental data for validation.

Molecular Docking: If the compound shows promising biological activity, molecular docking studies can be used to predict its binding mode with biological targets, providing insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of related analogues are synthesized and tested, QSAR studies can be performed to establish a correlation between chemical structure and biological activity, guiding the design of more potent derivatives.

Potential for Advancing Synthetic Methodologies and Applications of the Compound

The synthesis and study of this compound could contribute to the advancement of several areas of chemistry:

Advancing Synthetic Methodologies: The development of a successful synthetic route to this compound may lead to new or refined methodologies for the functionalization of polyfluorinated quinoline (B57606) systems. This could be particularly valuable for the synthesis of other novel fluoroquinoline derivatives.

Medicinal Chemistry: Given the established importance of fluoroquinolones as antibacterial agents, this compound represents a novel scaffold for the development of new antibiotics. nih.govorientjchem.org The specific substitution pattern may lead to improved activity against resistant strains or a different spectrum of activity. Furthermore, the quinoline nucleus is present in numerous anticancer and antimalarial drugs, suggesting that this compound could also be a starting point for the development of agents in these therapeutic areas. youtube.comslideshare.net

Materials Science: The photophysical properties of quinoline derivatives make them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The introduction of ethoxy and difluoro groups can be expected to modulate the fluorescence properties of the quinoline core, potentially leading to new materials with tailored optical characteristics. mdpi.comscielo.br

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-Ethoxy-5,6-difluoroquinoline?

- Methodology : The compound can be synthesized via halogenation and substitution reactions. For example, POCl₃ is commonly used to introduce chloro groups into quinoline derivatives under reflux conditions. Subsequent ethoxy substitution can be achieved using sodium ethoxide. Purification typically involves column chromatography (e.g., petroleum ether:EtOAc gradients) and crystallization from methanol . Fluorination steps may require specialized fluorinating agents or electrophilic substitution, with yields optimized by controlling reaction time and temperature .

- Key Data : Typical yields range from 60–75% after purification. Purity is confirmed via HPLC (>95%) and structural validation by ¹H/¹³C NMR and mass spectrometry .

Q. How should researchers handle and store this compound safely?

- Safety Protocols :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (GHS Category 4 for acute toxicity). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .

- Storage : Store in a cool, dry place away from oxidizers. Use airtight containers to prevent moisture absorption.

- Hazard Notes : Combustion may release toxic fumes (e.g., HF, CO); use CO₂ or dry chemical extinguishers .

Q. What analytical techniques are used to characterize and confirm the structure of this compound?

- Structural Analysis :

- NMR Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for ethoxy CH₃, δ 6.5–8.5 ppm for aromatic protons) and ¹³C NMR confirm substituent positions .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 225.27 for C₁₁H₉F₂NO) .

- X-ray Crystallography : Determines crystal packing and intramolecular interactions (e.g., C–H⋯F) .

Advanced Research Questions

Q. How do the positions and types of substituents (ethoxy, fluoro) on the quinoline core influence its biological activity?

- Structure-Activity Relationship (SAR) :

- Fluoro Substituents : Enhance lipophilicity and metabolic stability. The 5,6-difluoro configuration may improve binding to biological targets (e.g., enzymes) via dipole interactions .

- Ethoxy Group : Increases steric bulk, potentially modulating selectivity in receptor binding. Comparative studies with analogs (e.g., 4-chloro derivatives) show ethoxy improves solubility without compromising activity .

Q. What strategies can be employed to resolve contradictions in reported biological activities or synthetic yields of fluorinated quinoline derivatives?

- Data Analysis Approaches :

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent grade) and biological assay protocols .

- Comparative Studies : Use standardized controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize activity .

- Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles, planarity) to identify structural outliers affecting activity .

Q. What are the challenges in achieving high purity during the synthesis of this compound, and how can they be addressed?

- Purity Challenges :

- Byproduct Formation : Side reactions during fluorination (e.g., overhalogenation) require strict stoichiometric control .

- Purification : Co-elution of isomers in chromatography can be mitigated using reverse-phase HPLC with acetonitrile/water gradients .

- Quality Control :

- Analytical Validation : Combine TLC, HPLC, and elemental analysis to confirm purity (>99% for pharmacological studies) .

- Process Optimization : Scale-up via pilot plants ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.